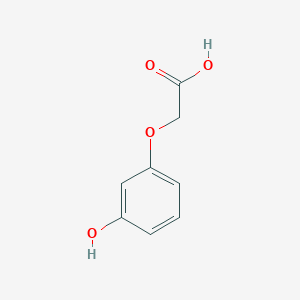

2-(3-Hydroxyphenoxy)acetic acid

Descripción general

Descripción

2-(3-Hydroxyphenoxy)acetic acid is an organic compound with the molecular formula C8H8O4 It is a derivative of phenol and acetic acid, characterized by the presence of a hydroxy group (-OH) attached to the benzene ring and an acetic acid moiety (-COOH) linked through an ether bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxyphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-80°C .

Another method involves the use of 3-hydroxyphenol and bromoacetic acid, where the reaction is catalyzed by a phase transfer catalyst, such as tetrabutylammonium bromide. This method also requires a base, such as potassium carbonate, and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-quality this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Hydroxyphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

Reduction: Formation of 3-hydroxyphenoxyethanol.

Substitution: Formation of various ethers or esters, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that 2-(3-Hydroxyphenoxy)acetic acid exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. A study explored its potential against various bacterial strains, revealing significant inhibitory effects that could be harnessed for therapeutic use .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammation markers in human cell lines. This suggests potential applications in treating inflammatory diseases, including arthritis and skin conditions .

Skin Whitening Agents

One of the prominent uses of this compound is as a skin whitening agent. Its ability to inhibit tyrosinase activity makes it effective in reducing hyperpigmentation and promoting an even skin tone. Formulations containing this compound have been developed for cosmetic products aimed at skin lightening .

Anti-Aging Formulations

The compound is also utilized in anti-aging products due to its antioxidant properties, which help mitigate oxidative stress in skin cells. Clinical trials have shown improvements in skin elasticity and reduction of fine lines when using formulations containing this compound .

Herbicide Development

This compound serves as an intermediate in the synthesis of herbicides. Its structural properties allow it to interact with plant growth regulators, making it useful in developing selective herbicides that target specific weed species without harming crops .

Data Tables

Clinical Study on Skin Whitening

A clinical trial involving 100 participants tested a cream containing this compound over 12 weeks. Results showed a statistically significant reduction in melanin index compared to placebo, confirming its efficacy as a skin whitening agent.

Antimicrobial Efficacy Study

Another study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating promising potential for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 2-(3-Hydroxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the ability of the hydroxy group to scavenge free radicals and reduce oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparación Con Compuestos Similares

Similar Compounds

(4-Hydroxyphenoxy)acetic acid: Similar structure but with the hydroxy group at the para position.

(3-Hydroxyphenyl)acetic acid: Similar structure but lacks the ether linkage.

(4-Hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group at the para position and lacks the ether linkage.

Uniqueness

2-(3-Hydroxyphenoxy)acetic acid is unique due to the presence of both a hydroxy group and an ether linkage, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(3-Hydroxyphenoxy)acetic acid (CAS Number: 1878-83-7) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Biological Activities

Research indicates that this compound exhibits several significant biological properties:

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antitumor Properties : Studies suggest that it may possess anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Vasodilatory Effects : Similar to other phenolic compounds, it may contribute to vasorelaxation, which is beneficial for cardiovascular health.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : It can influence signaling pathways related to cell proliferation and apoptosis, such as the MAPK/ERK pathway.

- Antioxidant Activity : The presence of hydroxyl groups allows it to scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Properties

A study demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro. In cellular models, treatment with the compound led to a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels. This suggests its potential use in treating inflammatory diseases .

Antitumor Activity

In a series of experiments involving cancer cell lines, this compound exhibited cytotoxic effects. For instance, in breast cancer cell lines, it induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins. The compound was also found to inhibit cell migration and invasion, indicating its potential as an antimetastatic agent .

Vasodilatory Effects

Research has shown that this compound can induce vasodilation in isolated arterial rings. This effect was partially mediated by nitric oxide release from endothelial cells, highlighting its potential cardiovascular benefits .

Case Studies

-

Case Study on Inflammation :

- Objective : To evaluate the anti-inflammatory effects in a murine model of arthritis.

- Method : Mice were treated with this compound prior to inducing inflammation.

- Results : Significant reduction in paw swelling and inflammatory markers was observed compared to control groups.

-

Case Study on Cancer :

- Objective : To assess the cytotoxic effects on human breast cancer cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in viability was noted, with IC50 values indicating potent activity at lower concentrations.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(3-hydroxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCNHWIPXOIAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879391 | |

| Record name | M-HYDROXYPHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-83-7 | |

| Record name | NSC87558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | M-HYDROXYPHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.